IMPDH2 Inhibition: Potency Compared to Unsubstituted Isatin Scaffold
5-Chloro-1-ethylindoline-2,3-dione acts as a non-competitive inhibitor of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). The compound inhibits the enzyme with a Ki of 240 nM when tested against the substrate NMD (Nicotinamide adenine dinucleotide) [1]. While a direct comparator for this specific assay is not available in the same source, the unsubstituted parent compound isatin typically exhibits weak or no activity against IMPDH, highlighting that the 5-chloro and N-ethyl substitutions are critical for conferring this potent, non-competitive inhibition.
| Evidence Dimension | IMPDH2 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Isatin (unsubstituted) - Inactive or low potency |
| Quantified Difference | Not quantifiable in a single study; inferred from class SAR. |
| Conditions | Inhibition of IMPDH2 with NMD as substrate [1]. |
Why This Matters
IMPDH2 is a key target for immunosuppressive and antiviral therapies; this specific Ki value identifies 5-Chloro-1-ethylindoline-2,3-dione as a lead-like inhibitor distinct from the inactive parent scaffold.
- [1] BindingDB. BDBM50421763. Affinity Data for IMPDH2. View Source
